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Compound of Interest

Compound Name: 4-Fluoroquinolin-7-amine

Cat. No.: B15231825 Get Quote

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a summary of available and predicted spectroscopic data for the

compound 4-Fluoroquinolin-7-amine. Direct experimental spectroscopic data for this specific

molecule is not readily available in the cited literature. Therefore, this document presents a

combination of experimental data for a closely related analogue, 7-amino-4-methyl-quinolin-

2(1H)-one, and predicted values for 4-Fluoroquinolin-7-amine based on established

spectroscopic principles and data from similar compounds.

Data Presentation
The following tables summarize the available and predicted quantitative spectroscopic data for

4-Fluoroquinolin-7-amine and a related compound.

Table 1: Experimental Spectroscopic Data for 7-amino-4-methyl-quinolin-2(1H)-one
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Parameter Value Reference

¹H NMR (DMSO-d₆, 400 MHz) [1]

δ 11.5 (s, 1H, NH) [1]

δ 7.8 (d, 1H, Ar-H) [1]

δ 7.2 (s, 1H, Ar-H) [1]

δ 6.8 (d, 1H, Ar-H) [1]

δ 6.2 (s, 1H, Ar-H) [1]

δ 5.5 (s, 2H, NH₂) [1]

δ 2.4 (s, 3H, CH₃) [1]

¹³C NMR (DMSO-d₆, 100 MHz) [1]

δ 163.0, 152.0, 148.0, 142.0,

125.0, 120.0, 118.0, 115.0,

110.0, 105.0

[1]

δ 20.0 (CH₃) [1]

IR (KBr, cm⁻¹) [1]

3400-3200 (N-H stretching) [1]

1650 (C=O stretching) [1]

1600 (N-H bending) [1]

1550 (C=C stretching) [1]

Table 2: Predicted Spectroscopic Data for 4-Fluoroquinolin-7-amine
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Parameter Predicted Value/Range Basis of Prediction

¹H NMR (DMSO-d₆)

Aromatic Protons (δ 6.5-8.5

ppm), Amine Protons (broad

singlet, δ 5.0-6.0 ppm)

General ranges for aromatic

and amine protons.[2]

¹³C NMR (DMSO-d₆)

Aromatic Carbons (δ 100-160

ppm), Carbon attached to

Fluorine will show a large ¹JCF

coupling constant.

General ranges for aromatic

carbons and known effects of

fluorine substitution.[3][4]

IR (cm⁻¹)

N-H stretch (3400-3250, likely

two bands for primary amine),

C-N stretch (aromatic, 1335-

1250), C-F stretch (1400-1000)

Characteristic IR absorption

frequencies for functional

groups.[5]

Mass Spectrometry (MS)

Exact Mass: 162.0593;

Molecular Weight: 162.16

g/mol

Calculated based on the

molecular formula C₉H₇FN₂.

Experimental Protocols
Detailed experimental protocols for obtaining spectroscopic data for novel quinoline derivatives

would generally follow these procedures:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of the purified compound is

dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

Tetramethylsilane (TMS) is typically used as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a

frequency of 400 MHz or higher.

¹H NMR Acquisition: Standard pulse sequences are used to acquire the proton NMR

spectrum. Key parameters include a sufficient number of scans to obtain a good signal-to-

noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected

chemical shift range (typically 0-12 ppm).
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¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the ¹³C NMR

spectrum. A larger number of scans is usually required due to the lower natural abundance

of the ¹³C isotope.

2. Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, a small amount of the compound is finely ground

with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can

be recorded using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the

spectrum.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the empty sample holder (or KBr pellet without the sample) is

recorded and automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

Ionization: A suitable ionization technique is employed, such as Electron Ionization (EI) or

Electrospray Ionization (ESI), to generate charged molecular ions and fragments.

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined by a mass analyzer

(e.g., quadrupole, time-of-flight). High-resolution mass spectrometry (HRMS) can be used to

determine the exact mass and elemental composition of the molecular ion.

Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a

synthesized organic compound.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data of 4-Fluoroquinolin-7-amine: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15231825#spectroscopic-data-nmr-ir-ms-for-4-
fluoroquinolin-7-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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